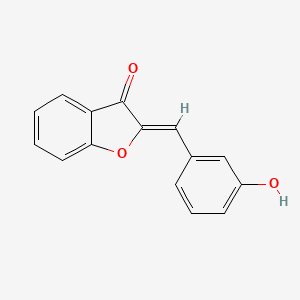
Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities . The compound’s structure includes a piperazine ring, a trifluoromethoxy group, and a phenylmethanone moiety, making it a versatile molecule for various applications in medicinal chemistry and drug development.
Preparation Methods
The synthesis of Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride typically involves multi-step procedures. One common method includes the reaction of piperazine with 3-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, the compound can modulate the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer progression .
Comparison with Similar Compounds
Piperazin-1-yl(3-(trifluoromethoxy)phenyl)methanone hydrochloride can be compared with other similar compounds, such as:
Phenyl(piperazin-1-yl)methanone derivatives: These compounds also inhibit MAGL and have similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds exhibit antimicrobial and antipsychotic activities and share structural similarities with this compound.
Indole derivatives: These compounds possess a wide range of biological activities, including antiviral and anticancer properties, and are structurally related to piperazine derivatives.
Properties
IUPAC Name |
piperazin-1-yl-[3-(trifluoromethoxy)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)19-10-3-1-2-9(8-10)11(18)17-6-4-16-5-7-17;/h1-3,8,16H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCQZHXFXAIJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
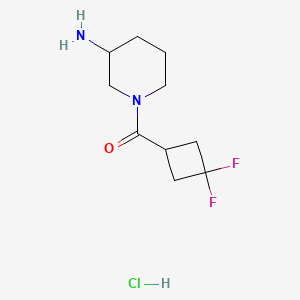
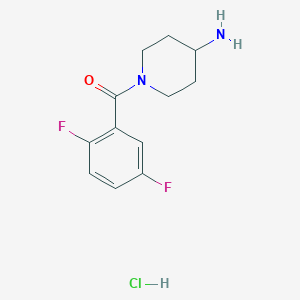
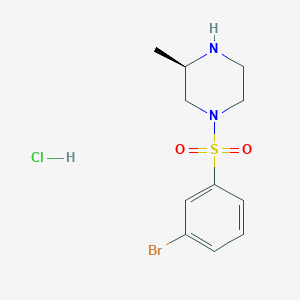
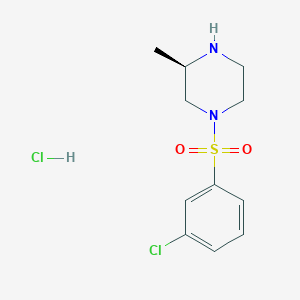
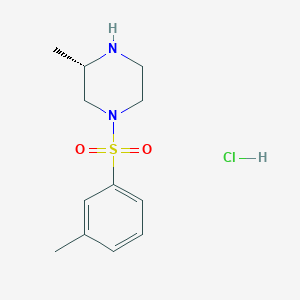

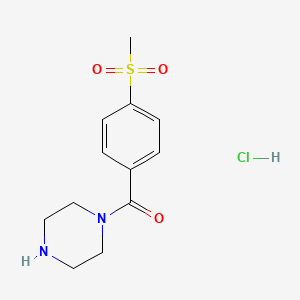
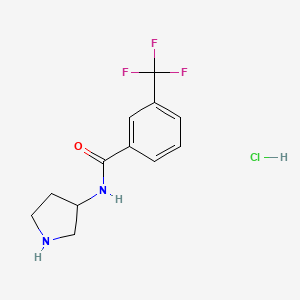
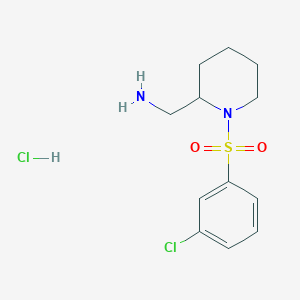

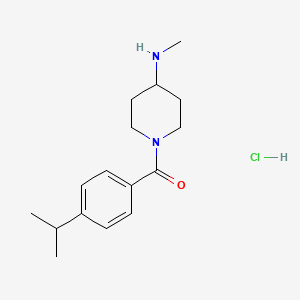
![(2S)-2-[[(9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B8035386.png)
![7-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one](/img/structure/B8035406.png)
